molecular formula C18H31NO2 B8628764 N,N-Di(6-hydroxyhexyl)aniline CAS No. 120654-38-8

N,N-Di(6-hydroxyhexyl)aniline

Cat. No.: B8628764
CAS No.: 120654-38-8
M. Wt: 293.4 g/mol
InChI Key: JXJSVFDKQKVUET-UHFFFAOYSA-N
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Description

N,N-Di(6-hydroxyhexyl)aniline is a useful research compound. Its molecular formula is C18H31NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

120654-38-8

Molecular Formula

C18H31NO2

Molecular Weight

293.4 g/mol

IUPAC Name

6-[N-(6-hydroxyhexyl)anilino]hexan-1-ol

InChI

InChI=1S/C18H31NO2/c20-16-10-3-1-8-14-19(15-9-2-4-11-17-21)18-12-6-5-7-13-18/h5-7,12-13,20-21H,1-4,8-11,14-17H2

InChI Key

JXJSVFDKQKVUET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCCCCCO)CCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 9.3 g (100 mmol) freshly distilled aniline, 30.0 g (220 mmol) 6-chloro-1-hexanol and 30.4 g (220 mmol) potassium carbonate were heated in 50 ml of n-butanol under reflux for 4 days. After cooling the solids were filtered of and the solvent is removed in vacuum. Purification by liquid chromatography (ethyl acetate/hexane 2:1) afforded 17.6 g (60%) of a colorless oil.1 H-NMR (400 MHz, CDCl3): δ=7.18 (m, 2H), 6.61 (m, 3H), 3.91 (t, J=6.4 Hz, 4H), 3.67 (t, J=6.4 Hz, 4H), 1.90–1.77 (m, 4H), 1.70–1.53 (m, 4H), 1.50–1.31 (m, 8H). 13C-NMR (100 MHz, CDCl3); 148.19, 129.31, 115.33, 111.86, 62.793, 51.06, 32.78, 27.30, 27.05, 25.76. EI-MS: 293 (M+), 206 (M+-C5H10OH), 120 (M+-2 C5H10OH). Calcd for C18H31NO2: C, 79.67; H, 10.65; N, 4.77; O, 10.90
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30 g
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30.4 g
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50 mL
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Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of freshly distilled aniline (93 g, 1.10 mol), potassium carbonate (304 g, 2.2 mol), 6-chloro-1-hexanol (300.0 g, 2.2 mol), and 500 mL of η-butanol was heated at reflux for 82 hours under nitrogen with vigorous stirring. After cooling and filtering, the butanol was evaporated at reduced pressure to leave a tan oil. The oil was fractionally distilled in vacuo, yielding 205 g (70%) of the title compound as a colorless oil, bp 195°-225° C. (0.15 nm).
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93 g
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304 g
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300 g
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η-butanol
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500 mL
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70%

Synthesis routes and methods III

Procedure details

Using a modified literature method (Moon, K.-J.; Shim, H.-K.; Lee, K.-S.; Zieba, J.; Prasad, P. N. Macromolcules 1996, 29, 861), the reaction of aniline with 6-chloro-1-hexanol in butanol provided N,N-bis(6-hydroxyhexyl)-aniline in 70% yield. A 100 mL two-necked flask containing 15 mL of dry DMF was cooled down to 0° C. with an ice bath. To this solution, 4.7 g (30.7 mmol) of phosphorous oxychloride was added dropwise and the mixture was stirred for 30 min at 0° C. 3 g (10.2 mmol) of N,N-bis(6-hydroxyhexyl)-aniline in dry DMF (15 mL) was added to the above solution and heated to 90° C. for 2 hrs. The reaction solution was cooled down to room temperature, poured into ice water and neutralized to pH 6-8 with saturated sodium hydroxide aqueous solution. The resulting solution was extracted with methylene chloride and then dried over magnesium sulfate. The crude compound was purified by silica gel column chromatography (ethyl acetate/hexane=1:5) to yield 2.3 g (63%) of pure light brown oil, (9). 1H-NMR (200 MHz, CDCl3): δ 9.71 (s, 1H, —CHO), 7.71 (d, 2H, J=9.0 Hz), 664 (d 2H, J=9.0 Hz), 3.55 (t, 4H, —CH2Cl, J=6.6 Hz), 3.35 (t, 4H, —NCH2—, J=7.6 Hz), 1.80 (m, 4H), 1.68-1.37 (m, 12H). 13C-NMR (100 MHz, CDCl3): δ 190.2, 152.7, 132.5, 124.9, 110.9, 51.1, 45.2, 32.7, 27.2, 26.9, 26.5. HRMS (EI): m/z=357.1617 (M+), Δ=2.6 ppm.
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